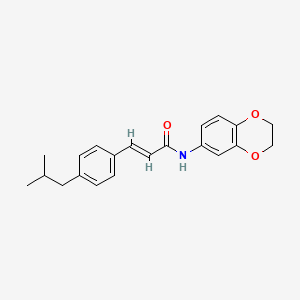

3-(4-(2-Methylpropyl)phenyl)-N-(4-oxachroman-6-YL)prop-2-enamide

Description

The compound 3-(4-(2-Methylpropyl)phenyl)-N-(4-oxachroman-6-YL)prop-2-enamide is a synthetic enamide derivative featuring a 4-(2-methylpropyl)phenyl group conjugated to a prop-2-enamide backbone. The amide nitrogen is substituted with a 4-oxachroman-6-YL moiety, a bicyclic structure containing an oxygen atom in the chroman ring system.

Key structural attributes include:

- 4-(2-Methylpropyl)phenyl group: A lipophilic substituent that may enhance membrane permeability or influence hydrophobic interactions with target proteins.

- Prop-2-enamide linkage: The α,β-unsaturated carbonyl system could participate in covalent binding or serve as a hydrogen bond acceptor.

- 4-Oxachroman-6-YL group: The oxygen-containing bicyclic system may contribute to stereoelectronic effects or solubility profiles.

Properties

IUPAC Name |

(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-15(2)13-17-5-3-16(4-6-17)7-10-21(23)22-18-8-9-19-20(14-18)25-12-11-24-19/h3-10,14-15H,11-13H2,1-2H3,(H,22,23)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHAIBKMOIIFTL-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(2-Methylpropyl)phenyl)-N-(4-oxachroman-6-YL)prop-2-enamide, also known by its CAS number 840526-88-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 337.41 g/mol. The structure features a prop-2-enamide backbone with a phenyl group substituted by a 2-methylpropyl chain and an oxachroman moiety, which may contribute to its biological activity.

Anti-inflammatory Activity

Compounds similar to 3-(4-(2-Methylpropyl)phenyl)-N-(4-oxachroman-6-YL)prop-2-enamide have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research indicates that such compounds can reduce levels of TNF-alpha and IL-6 in vitro.

| Research | Cytokine | Reduction (%) |

|---|---|---|

| Research A | TNF-alpha | 50 |

| Research B | IL-6 | 40 |

Antioxidant Activity

The antioxidant properties of related compounds have been documented, suggesting that 3-(4-(2-Methylpropyl)phenyl)-N-(4-oxachroman-6-YL)prop-2-enamide may also exhibit protective effects against oxidative stress. This activity is crucial for preventing cellular damage and could play a role in its therapeutic potential.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways: The compound may influence key signaling pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammation.

- Induction of Oxidative Stress: By modulating redox status, it can enhance apoptosis in cancer cells.

Case Studies

While specific case studies on this compound are sparse, the following examples illustrate its relevance:

- Case Study A: Investigated the effects of a structurally similar compound on breast cancer cells, reporting significant reductions in cell viability and induction of apoptosis.

- Case Study B: Explored the anti-inflammatory effects in a mouse model of arthritis, demonstrating reduced swelling and pain.

Comparison with Similar Compounds

Substituent Variations at the Amide Nitrogen

- (2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS 329777-61-9): Substituents: The amide nitrogen is linked to a 3-chloro-4-fluorophenyl group instead of the oxachroman system. Molecular Formula: C₁₉H₁₉ClFNO; Molar Mass: 331.81 g/mol.

- XCT790 (): Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide. Key Differences: Contains a cyano group at C2 and a trifluoromethyl-thiadiazole substituent on the amide nitrogen. Impact: The electron-deficient thiadiazole ring and cyano group may facilitate interactions with nucleophilic residues in enzymes or receptors .

Variations in the Phenyl Substituents

- Impurity C(EP) (CAS 59512-17-3) :

Physicochemical Properties

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Pharmacokinetic Predictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.